Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 1160474-41-8. It has a molecular weight of 384.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C16H18BrNO5 . The structure includes a benzofuran ring, which is a fused aromatic ring system combining benzene and furan . It also contains a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 128 - 130°C .Scientific Research Applications
Metabolic Pathways :
- The metabolism of various benzofuran derivatives has been a subject of study, illustrating complex metabolic pathways involving processes like deamination, reduction, oxidation, and subsequent formation of alcohol and carboxylic acid metabolites or desmethyl metabolites with subsequent acetylation. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats highlighted the formation of various metabolites through distinct metabolic pathways, including the formation of alcohol and carboxylic acid metabolites through deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).
Synthesis and Structure-Activity Relationship :
- The synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including various benzofuran compounds, have been investigated to understand their effects on blood glucose concentration. Structure-activity studies indicated that specific substituents on the phenyl ring and certain chain lengths lead to the most effective substances, highlighting the importance of molecular structure in determining biological activity (Eistetter & Wolf, 1982).
Pharmacokinetics and Pharmacodynamics :
- The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofuran compounds, have been studied to understand their effects and health risks. These substances can exhibit effects comparable to common illicit drugs like amphetamine and MDMA, and their toxicity can be managed by existing treatment guidelines based on clinical effects rather than the specific drug involved (Nugteren-van Lonkhuyzen et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-5-21-14(19)13-12(18-15(20)23-16(2,3)4)10-8-9(17)6-7-11(10)22-13/h6-8H,5H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRIJPVDNOEXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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